molecular formula C12H20Cl2N2O B6208121 3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride CAS No. 2703780-67-8

3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B6208121
CAS No.: 2703780-67-8
M. Wt: 279.2
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Description

3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an oxolane ring, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Formation of the Oxolane Ring: The oxolane ring (tetrahydrofuran) can be synthesized via the acid-catalyzed cyclization of 1,4-butanediol.

    Coupling Reaction: The pyridine and oxolane rings are then coupled through a series of reactions, often involving the use of organometallic reagents such as Grignard reagents or lithium reagents.

    Amine Introduction: The amine group is introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce the oxolane ring to butane.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogens or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine or butane derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The pyridine and oxolane rings can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-3-yl)-1-(pyridin-2-yl)propan-1-amine dihydrochloride: Similar structure but with the pyridine ring at a different position.

    3-(oxolan-3-yl)-1-(pyridin-4-yl)propan-1-amine dihydrochloride: Another positional isomer.

    3-(oxolan-3-yl)-1-(pyridin-3-yl)butan-1-amine dihydrochloride: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

2703780-67-8

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.2

Purity

95

Origin of Product

United States

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